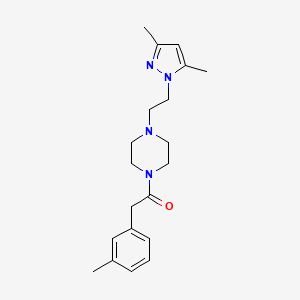
1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone inhibits the activity of BTK, ITK, and TXK kinases, which are involved in the regulation of immune cell signaling pathways. By inhibiting these kinases, 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone can block the activation of B cells, T cells, and natural killer cells, which are involved in the development and progression of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone has been shown to have several biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis, and suppress the production of cytokines and chemokines that are involved in the inflammatory response. 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone has also been shown to reduce the infiltration of immune cells into tumor tissues and improve the efficacy of other cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone in lab experiments include its specificity for BTK, ITK, and TXK kinases, its ability to inhibit immune cell signaling pathways, and its potential use in the treatment of various cancers and autoimmune diseases. However, the limitations of 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone include its potential toxicity and side effects, its limited bioavailability, and the need for further clinical studies to determine its safety and efficacy.
Zukünftige Richtungen
For the research and development of 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone include the identification of new targets for the treatment of cancers and autoimmune diseases, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of combination therapies that can enhance its efficacy. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone in clinical trials and to develop biomarkers that can predict patient response.
Synthesemethoden
The synthesis method of 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone involves several steps, including the reaction of 3,5-dimethyl-1H-pyrazole with ethylene oxide to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol, which is then reacted with 1-(m-tolyl)piperazine to form 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell signaling pathways. 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone has been demonstrated to be effective in preclinical studies of B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma.
Eigenschaften
IUPAC Name |
1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-16-5-4-6-19(13-16)15-20(25)23-10-7-22(8-11-23)9-12-24-18(3)14-17(2)21-24/h4-6,13-14H,7-12,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWITIRMBZWQRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

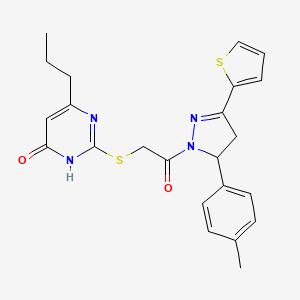
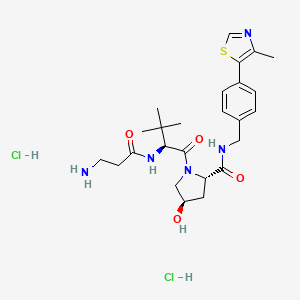
![N-(5-chloro-2-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2413996.png)

![7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2413998.png)
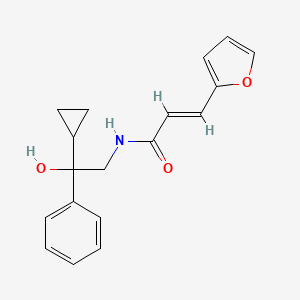
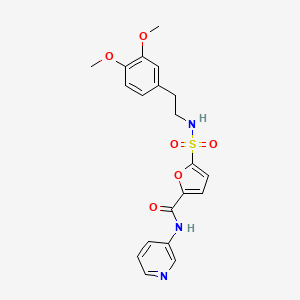
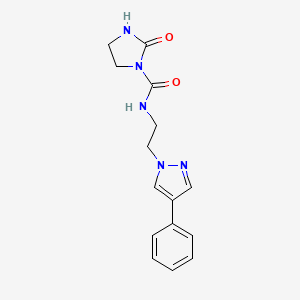
![2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2414005.png)
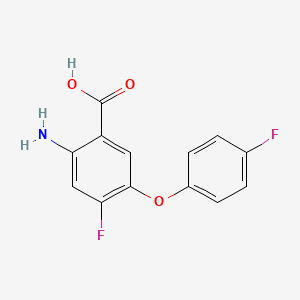
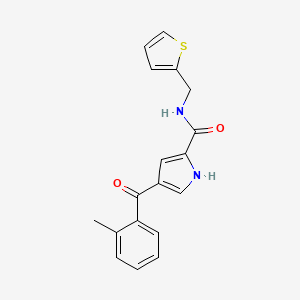
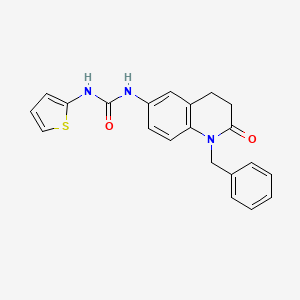
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2414012.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2414014.png)